molecular formula C10H11N3O2 B13256497 N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B13256497
M. Wt: 205.21 g/mol
InChI Key: XPEZNTNQSCHBQW-UHFFFAOYSA-N
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Description

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core with a carboxamide group at position 6, a ketone at position 2, and a methyl substituent on the nitrogen at position 1. Its molecular formula is C₁₁H₁₁N₃O₂ (inferred from structural analogs), and its molecular weight is approximately 217.2 g/mol.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-11-10(15)6-2-3-7-8(4-6)12-5-9(14)13-7/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14)

InChI Key

XPEZNTNQSCHBQW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with methyl acetoacetate, followed by reduction and cyclization steps . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have significant biological activities .

Scientific Research Applications

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Structural and Functional Insights

For instance, Compound has a logP of 3.35, significantly higher than the target compound’s estimated ~2.4. Dimethylation at the nitrogen () marginally increases lipophilicity compared to the monomethyl target, suggesting subtle differences in pharmacokinetics .

Impact of Aromatic and Heterocyclic Groups: Naphthyl () and pyridinyl () substituents introduce π-π stacking capabilities, which may enhance binding to aromatic residues in biological targets. However, these groups reduce solubility (e.g., ’s logP ~3.8). The methoxyphenoxyethyl group in balances solubility and steric effects, making it a candidate for CNS-targeting drugs where blood-brain barrier penetration is critical .

Steric and Stereochemical Considerations :

  • Compounds like exist as stereoisomeric mixtures, which may require chiral resolution for optimal activity .
  • Bulky substituents (e.g., naphthyl in ) may hinder binding to sterically constrained active sites, despite favorable hydrophobic interactions.

Biological Activity

N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C10_{10}H10_{10}N2_2O3_3
IUPAC Name: this compound
SMILES Representation: COC(=O)C1=CC2=C(C=C1)NC(=O)CN2

This compound features a quinoxaline core structure that is known for its pharmacological versatility. The presence of the carboxamide group enhances its solubility and potential for biological interactions.

Antiproliferative Activity

Research has demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized several N-substituted derivatives and identified one (compound 13d) with an IC50_{50} value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong anticancer potential . The mechanism involved inhibition of tubulin polymerization and induction of apoptosis through cell cycle arrest at the G2/M phase.

Antiamebic Activity

Quinoxaline derivatives have also shown promise as antiamebic agents. In a study involving Entamoeba histolytica, compounds similar to N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline were found to alter trophozoite morphology and increase reactive oxygen species (ROS) levels. This led to an inhibition of key virulence factors such as erythrophagocytosis and migration . The selectivity index for some derivatives was notably high, suggesting their potential as effective treatments against amebiasis.

Antiviral Properties

The antiviral potential of quinoxaline derivatives has been explored in recent studies. A systematic review highlighted compounds with quinoxaline moieties that demonstrated significant activity against coxsackievirus B5 (CBV5), with EC50_{50} values as low as 0.06 µM . These compounds were found to interfere with viral attachment and entry into host cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial in anticancer activity, where the compound disrupts microtubule dynamics essential for mitosis.
  • Modulation of ROS Levels : Increased ROS can lead to oxidative stress in pathogens like E. histolytica, contributing to their death and reducing virulence.
  • Targeting Viral Entry Mechanisms : By interfering with viral proteins during the infection process, these compounds can effectively reduce viral load in infected cells.

Case Study 1: Anticancer Activity

A derivative of the compound was tested on MDA-MB-436 breast cancer cells. Treatment with the compound resulted in a significant increase in cells arrested at the G2 phase from 25% (control) to 30% (treated), indicating its potential as a chemotherapeutic agent .

Case Study 2: Antiamebic Efficacy

In another study focusing on E. histolytica, compounds similar to N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline were shown to effectively reduce trophozoite viability while exhibiting low cytotoxicity towards Vero cells . The results suggest a promising therapeutic window for these compounds in treating amoebiasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, AlCl₃-mediated cyclization in 1,2-dichlorobenzene at 378 K, followed by purification via recrystallization (ethanol) or column chromatography (e.g., CH₂Cl₂/EtOAc mixtures). Key intermediates like tetrahydroquinoline derivatives are often prepared first .

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs:

  • NMR Spectroscopy : ^1H/^13C NMR to identify proton environments and carbon frameworks (e.g., δ 1.15 d for CH₃ groups, δ 1731 cm⁻¹ for C=O in IR) .
  • X-ray Crystallography : Resolves stereochemical ambiguities by analyzing bond angles (e.g., C–H⋯π interactions, centrosymmetric dimers) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : General lab safety measures include:

  • PPE : Lab coats, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Selection : Phase-transfer catalysts (PTC) or Pd(II) acetate for cross-coupling reactions .
  • Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 100°C enhance reactivity. Design of Experiments (DOE) can systematically evaluate variables .

Q. How are stereochemical ambiguities resolved in substituted derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration via intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers when crystallography is impractical .

Q. How should researchers address contradictions in reported reaction mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation rates under varying conditions (e.g., solvent, catalyst loading) .
  • Isotopic Labeling : Trace reaction pathways (e.g., using deuterated reagents) to validate proposed mechanisms .

Critical Analysis of Contradictions

  • Discrepancies in Yield : Variations in reported yields (e.g., 49% vs. 73%) may stem from differences in catalyst purity or solvent drying. Reproducibility requires strict control of anhydrous conditions and catalyst activation .

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